2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid.
Thioether Formation: The benzimidazole derivative is then reacted with a chlorobenzyl halide to introduce the thioether linkage.
Hydrazide Formation: The resulting compound is further reacted with hydrazine hydrate to form the hydrazide moiety.
Final Condensation: The hydrazide is then condensed with 3-chlorobenzaldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole core and the thioether linkage.
Reduction: Reduction reactions can target the imine group in the hydrazide moiety.
Substitution: The chlorobenzyl and chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Reduced forms of the hydrazide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting microbial infections or cancer.
Biological Studies: The compound can be used to study the biological activity of benzimidazole derivatives and their interactions with various biomolecules.
Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. The thioether and hydrazide moieties may also contribute to its biological activity by facilitating interactions with other biomolecules.
Comparison with Similar Compounds
Similar Compounds
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
- **2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(4-chlorophenyl)methylidene]acetohydrazide
- **2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3,4-dichlorophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide lies in its specific substitution pattern and the presence of both thioether and hydrazide functionalities. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C23H18Cl2N4OS |
---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
2-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H18Cl2N4OS/c24-18-8-5-6-16(12-18)13-26-28-22(30)15-31-23-27-20-10-3-4-11-21(20)29(23)14-17-7-1-2-9-19(17)25/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
VZMXPJPAVNJEIN-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC(=CC=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC(=CC=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.